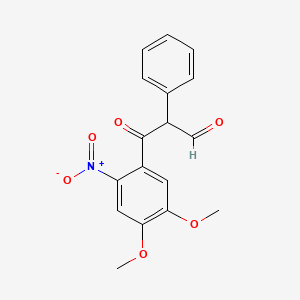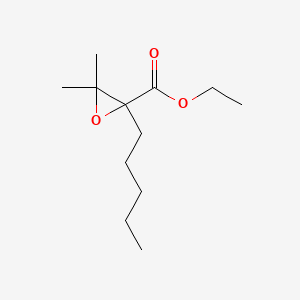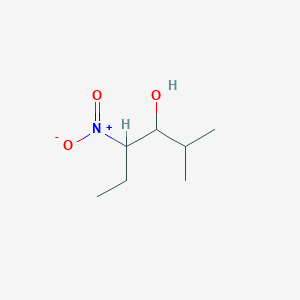![molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9](/img/structure/B14000924.png)
Phenaleno[1,9-fg]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenaleno[1,9-fg]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system that includes a phenalene and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenaleno[1,9-fg]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-naphthol with suitable reagents can lead to the formation of the phenalene core, which is then fused with a quinoline moiety through further cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the synthesis. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Phenaleno[1,9-fg]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation can reduce the compound under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst such as palladium.
Substitution: Reagents like alkyl halides and aryl thiols are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the this compound structure .
Wissenschaftliche Forschungsanwendungen
Phenaleno[1,9-fg]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which phenaleno[1,9-fg]quinoline exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Phenaleno[1,9-fg]quinoline can be compared with other similar compounds such as:
Quinoline: A simpler structure with a single nitrogen-containing ring.
Phenanthroline: Another fused ring system with different electronic properties.
Acridine: Known for its use in dyes and as a DNA intercalator.
Uniqueness
This compound’s uniqueness lies in its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
189-89-9 |
|---|---|
Molekularformel |
C19H11N |
Molekulargewicht |
253.3 g/mol |
IUPAC-Name |
pyreno[2,1-b]pyridine |
InChI |
InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H |
InChI-Schlüssel |
VYJCOVWIXYZRQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


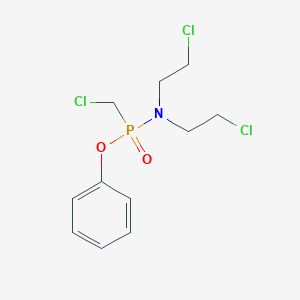
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)

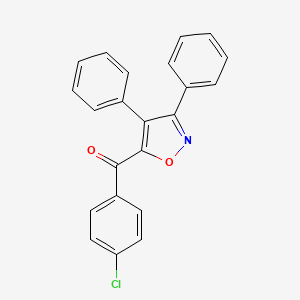
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
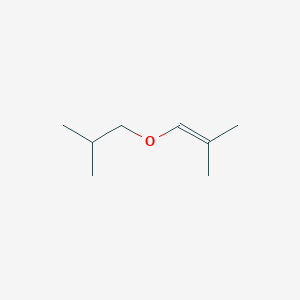


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
